

Preclinical Profile of Tideglusib: A GSK-3 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

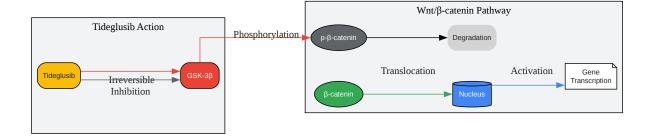
Introduction

Tideglusib (also known as NP-12 or NP031112) is a potent and irreversible small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] As a member of the thiadiazolidinone family, it operates through a non-ATP-competitive mechanism.[3][4] Preclinical research has positioned Tideglusib as a compound of interest across a spectrum of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions. This document provides a comprehensive overview of the preclinical findings for Tideglusib, detailing its mechanism of action, efficacy in various models, and associated experimental protocols.

Mechanism of Action

Tideglusib irreversibly inhibits GSK-3 β .[1][3] Its mechanism is distinct from many kinase inhibitors as it does not compete with ATP.[3][4] Evidence suggests that its interaction may involve a cysteine residue (Cys-199) in the GSK-3 β active site, contributing to its irreversible binding.[3] The inhibition of GSK-3 by Tideglusib has significant downstream effects on various signaling pathways, most notably the Wnt/ β -catenin pathway. By inhibiting GSK-3 β , Tideglusib prevents the phosphorylation and subsequent degradation of β -catenin.[5][6] This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can activate the transcription of target genes involved in cell survival and proliferation.[6][7]





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Tideglusib's mechanism of action on the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The preclinical activity of Tideglusib has been quantified across various assays and models. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Activity of Tideglusib

Target	Assay Type	IC50	Cell Line/System	Reference
GSK-3β	Cell-free kinase assay	60 nM	Recombinant human GSK-3β	[3][4][8]
GSK-3β (WT)	Kinase assay (1h preincubation)	5 nM	Wild-type GSK- 3β	[1]
GSK-3β (C199A)	Kinase assay (1h preincubation)	60 nM	C199A mutant GSK-3β	[1]
GSK-3α	Z'-LYTE molecular assay	908 nM	Recombinant human GSK-3α	[9]
GSK-3β	Z'-LYTE molecular assay	502 nM	Recombinant human GSK-3β	[9]



Table 2: Preclinical In Vivo Efficacy of Tideglusib



Disease Model	Animal Model	Dosing Regimen	Key Findings	Reference
Rhabdomyosarc oma	Patient-derived xenograft (aRMS, eRMS)	200 mg/kg, oral	No effect on tumor progression or myodifferentiatio n, despite ontarget pharmacodynami c efficacy.	[5]
Alzheimer's Disease	APP/tau double transgenic mice	200 mg/kg, oral	Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal cell death, and prevented memory deficits.	[3]
Parkinson's Disease	MPTP mouse model	200 mg/kg and 500 mg/kg, oral gavage	Significantly alleviated TH- positive neuron loss in the SNpc and improved motor symptoms.	[10]
Alcohol Dependence	C57BL/6J mice (intermittent access model)	100 mg/kg, i.p.	Decreased binge and daily ethanol consumption and preference.	[11]
Alcohol Dependence	C57BL/6J mice (drinking in the dark model)	50-100 mg/kg, i.p.	Dose-dependent decrease in ethanol consumption.	[12]



Amyotrophic Lateral Sclerosis	Prp-hTDP- 43(A315T) transgenic mice	200 mg/kg/day, oral for 40 days	Chronic treatment showed therapeutic potential.	[13]
Kainic Acid- Induced Inflammation	Adult male Wistar rats	50 mg/kg, hippocampal injection	Reduced inflammation and had a neuroprotective effect.	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Tideglusib.

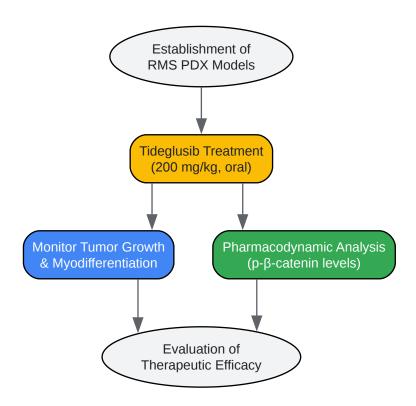
In Vitro Kinase Inhibition Assay (Z'-LYTE)

- Objective: To determine the IC50 of Tideglusib against GSK-3α and GSK-3β.
- Materials: Recombinant human GSK-3α and GSK-3β, ATP, a peptide substrate based on human glycogen synthase I, and the Z'-LYTE assay kit.
- Procedure:
 - \circ Varying concentrations of Tideglusib were incubated with either GSK-3 α (0.64 nM) or GSK-3 β (0.87 nM) in the presence of 10 μ M ATP.
 - The kinase reaction was initiated by the addition of the peptide substrate.
 - Both the kinase and development reactions were carried out for 60 minutes at room temperature in 384-well plates.
 - The degree of peptide phosphorylation was measured, and the resulting inhibition data
 was plotted against the compound concentration to calculate the IC50 value.[9]



In Vivo Rhabdomyosarcoma Patient-Derived Xenograft (PDX) Model

- Objective: To assess the in vivo efficacy of Tideglusib on rhabdomyosarcoma tumor growth.
- Animal Model: Patient-derived xenografts of both alveolar (aRMS) and embryonal (eRMS) rhabdomyosarcoma.
- Procedure:
 - Tumor-bearing mice were treated with Tideglusib at a dosage of 200 mg/kg.
 - The effect of the treatment on tumor progression and myodifferentiation was monitored.
 - Pharmacodynamic efficacy was assessed by measuring the phosphorylation of β-catenin at Ser33/37 and Thr41.[5]



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A representative experimental workflow for in vivo efficacy testing in PDX models.



In Vivo Alzheimer's Disease Model

- Objective: To evaluate the neuroprotective effects of Tideglusib in a model of Alzheimer's disease.
- Animal Model: Double transgenic mice overexpressing human mutant APP and a triple human tau mutation (APP/tau).
- Procedure:
 - Transgenic mice were orally administered Tideglusib at a dose of 200 mg/kg.
 - Following treatment, brain tissue was analyzed for levels of tau phosphorylation and amyloid deposition.
 - Neuronal cell death was assessed in the entorhinal cortex and CA1 hippocampal subfield.
 - Cognitive function was evaluated through memory deficit assessments.[3]

Signaling Pathways and Logical Relationships

The primary signaling pathway modulated by Tideglusib is the Wnt/ β -catenin pathway. By inhibiting GSK-3 β , Tideglusib prevents the degradation of β -catenin, leading to its accumulation and subsequent activation of downstream gene transcription.[6] This mechanism is central to its observed effects in various preclinical models. For instance, in the context of neurodegenerative diseases, the reduction of tau hyperphosphorylation is a direct consequence of GSK-3 β inhibition.[3][7] In inflammatory models, Tideglusib has been shown to suppress the activation of macrophages and the production of pro-inflammatory cytokines, a process also linked to GSK-3 modulation of inflammatory signaling pathways.[14]

Conclusion

Tideglusib has demonstrated clear on-target activity as a potent and irreversible inhibitor of GSK-3 β in a range of preclinical studies. Its ability to modulate the Wnt/ β -catenin pathway and reduce tau phosphorylation has provided a strong rationale for its investigation in neurodegenerative disorders. While preclinical efficacy has been observed in models of Alzheimer's and Parkinson's disease, its evaluation in rhabdomyosarcoma did not translate to anti-tumor activity, highlighting the context-dependent nature of GSK-3 inhibition.[5] The



comprehensive preclinical data available for Tideglusib provides a solid foundation for its continued investigation and potential clinical development in specific indications.

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